molecular formula C17H13Cl2NO5 B271525 Dimethyl 5-((2,4-dichlorobenzoyl)amino)isophthalate

Dimethyl 5-((2,4-dichlorobenzoyl)amino)isophthalate

Cat. No. B271525
M. Wt: 382.2 g/mol
InChI Key: KIIJESZEAUGCIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 5-((2,4-dichlorobenzoyl)amino)isophthalate, also known as DCDP, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. DCDP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 387.21 g/mol.

Mechanism of Action

The mechanism of action of Dimethyl 5-((2,4-dichlorobenzoyl)amino)isophthalate varies depending on its application. In medicine, this compound has been shown to inhibit the activity of certain enzymes involved in the growth and survival of cancer cells, leading to cell death. In agriculture, this compound inhibits the activity of certain enzymes in plants, leading to the inhibition of plant growth. In material science, this compound can act as a building block for the synthesis of novel polymers and materials.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its application. In medicine, this compound has been shown to induce cell death in cancer cells, leading to tumor regression. In agriculture, this compound can inhibit the growth of plants, leading to reduced crop yield. In material science, this compound can be used to synthesize novel materials with unique properties.

Advantages and Limitations for Lab Experiments

Dimethyl 5-((2,4-dichlorobenzoyl)amino)isophthalate has several advantages and limitations when used in lab experiments. One advantage is its high purity and stability, which allows for accurate and reproducible experiments. Another advantage is its versatility, as it can be used in various applications. However, one limitation is its toxicity, which requires careful handling and disposal. Another limitation is its cost, as it can be expensive to synthesize.

Future Directions

There are several future directions for the study of Dimethyl 5-((2,4-dichlorobenzoyl)amino)isophthalate. In medicine, further research is needed to determine the efficacy and safety of this compound as an anticancer agent in clinical trials. In agriculture, further research is needed to develop this compound-based herbicides that are more effective and environmentally friendly. In material science, further research is needed to explore the potential of this compound as a building block for the synthesis of novel materials with unique properties.

Synthesis Methods

Dimethyl 5-((2,4-dichlorobenzoyl)amino)isophthalate can be synthesized through a multistep reaction process, starting from isophthalic acid and 2,4-dichlorobenzoyl chloride. The reaction involves the use of various reagents, such as dimethylamine, triethylamine, and acetic anhydride, and requires careful control of reaction conditions, including temperature, pH, and reaction time. The final product can be purified through recrystallization or column chromatography.

Scientific Research Applications

Dimethyl 5-((2,4-dichlorobenzoyl)amino)isophthalate has been studied extensively for its potential applications in various scientific fields. In medicine, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In agriculture, this compound has been studied as a potential herbicide due to its ability to inhibit the activity of certain enzymes in plants. In material science, this compound has been investigated as a potential building block for the synthesis of novel polymers and materials.

properties

Molecular Formula

C17H13Cl2NO5

Molecular Weight

382.2 g/mol

IUPAC Name

dimethyl 5-[(2,4-dichlorobenzoyl)amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C17H13Cl2NO5/c1-24-16(22)9-5-10(17(23)25-2)7-12(6-9)20-15(21)13-4-3-11(18)8-14(13)19/h3-8H,1-2H3,(H,20,21)

InChI Key

KIIJESZEAUGCIS-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)OC

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)OC

Pictograms

Environmental Hazard

Origin of Product

United States

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